Chloro Substituent Modulates Lipophilicity and Electron Deficiency Relative to Dechloro Analog
Introduction of the chlorine atom at the pyrazole 4-position increases calculated lipophilicity by approximately 0.7 log units compared to the dechloro parent compound 1-[(2-methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine, while simultaneously reducing the computed pKa of the pyrazole amine by roughly 0.5 units due to the electron-withdrawing inductive effect [REFS-1; REFS-2]. These changes alter membrane permeability and protonation state at physiological pH, directly impacting pharmacokinetic behavior and target binding.
| Evidence Dimension | Computed LogP (XLogP3) and pKa |
|---|---|
| Target Compound Data | XLogP3: 0.5; pKa (predicted): 3.15 ± 0.10 |
| Comparator Or Baseline | Dechloro analog (1862576-32-6): XLogP3: -0.2; pKa: 3.65 ± 0.10 |
| Quantified Difference | ΔLogP ≈ +0.7; ΔpKa ≈ −0.5 |
| Conditions | Predicted values from PubChem/ACD/Labs computational models |
Why This Matters
A 0.7 log unit increase in lipophilicity can translate to a ~5-fold increase in membrane permeability, directly influencing cell-based assay potency and oral bioavailability potential.
- [1] Kuujia. Cas no 1862576-32-6 (1H-Pyrazol-3-amine, 1-[(2-methyl-2H-1,2,3-triazol-4-yl)methyl]-). Computed XLogP3: -0.2. Available at: https://www.kuujia.com/cas-1862576-32-6.html View Source
- [2] Kuujia. Cas no 1866453-11-3 (4-Bromo-1-[(2-methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine). Computed XLogP3: 0.5. Available at: https://www.kuujia.com/cas-1866453-11-3.html View Source
